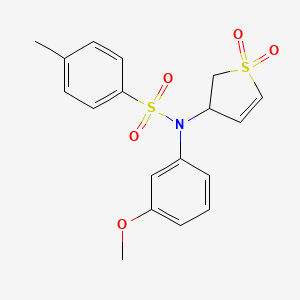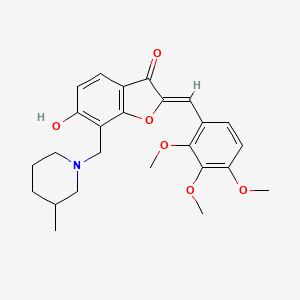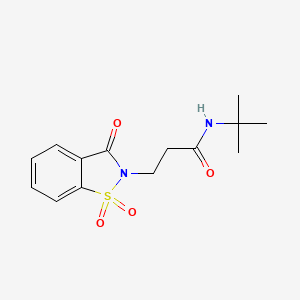
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole, also known as DMXB, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. DMXB is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory formation. In
作用机制
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. When acetylcholine binds to the α7 nAChR, the channel opens and allows the influx of calcium ions, which triggers a signaling cascade that leads to cognitive and memory enhancement. 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site, and enhances the channel's response to acetylcholine, resulting in increased calcium influx and enhanced cognitive and memory function.
Biochemical and Physiological Effects
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been shown to enhance cognitive function and memory formation in animal models. It has also been shown to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been shown to have anti-inflammatory effects in other tissues, such as the lungs.
实验室实验的优点和局限性
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole is a powerful tool for studying the α7 nAChR and its role in cognitive function and memory formation. Its positive allosteric modulation of the α7 nAChR allows for the selective enhancement of this receptor, without affecting other neurotransmitter systems. However, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole's effects are limited to the α7 nAChR, and it may not be effective for studying other receptors or neurotransmitter systems. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole's effects may be species-specific, and may not translate to humans.
未来方向
There are several potential future directions for 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole research. One area of interest is the use of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole may have potential applications in treating addiction, as the α7 nAChR plays a role in nicotine addiction. Further research is needed to fully understand the potential therapeutic applications of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole. Additionally, future research could focus on developing more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential.
合成方法
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole can be synthesized using a multi-step process that involves the reaction of 2-methylbenzimidazole with 4,5-dimethyl-2-aminopyrimidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole with high purity.
科学研究应用
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance cognitive function and memory formation in animal models, making it a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has also been studied for its potential applications in treating addiction, as the α7 nAChR plays a role in nicotine addiction.
属性
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-10(2)15-8-16-14(9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOLCXSBACOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylpyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)
methanone](/img/structure/B2762695.png)

![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2762703.png)
![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)